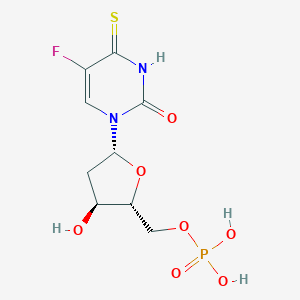
5-Fluoro-4-thio-2'-deoxyuridylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-thio-2'-deoxyuridylate (F4TdUMP) is a chemotherapeutic drug that has been extensively studied for its anticancer properties. It is a thymidylate synthase inhibitor and is used in combination with other drugs for the treatment of various types of cancer.
Mechanism of Action
5-Fluoro-4-thio-2'-deoxyuridylate inhibits thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is then incorporated into DNA. By inhibiting thymidylate synthase, 5-Fluoro-4-thio-2'-deoxyuridylate prevents the synthesis of DNA, leading to cell death.
Biochemical and Physiological Effects
5-Fluoro-4-thio-2'-deoxyuridylate has been shown to have both biochemical and physiological effects. Biochemically, 5-Fluoro-4-thio-2'-deoxyuridylate inhibits thymidylate synthase, leading to decreased DNA synthesis. Physiologically, 5-Fluoro-4-thio-2'-deoxyuridylate has been shown to induce apoptosis (programmed cell death) in cancer cells. 5-Fluoro-4-thio-2'-deoxyuridylate has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Fluoro-4-thio-2'-deoxyuridylate in lab experiments is its specificity for thymidylate synthase. 5-Fluoro-4-thio-2'-deoxyuridylate does not inhibit other enzymes involved in DNA synthesis, making it a useful tool for studying the role of thymidylate synthase in cancer. However, 5-Fluoro-4-thio-2'-deoxyuridylate has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Future Directions
For 5-Fluoro-4-thio-2'-deoxyuridylate research include the development of more stable and soluble analogs, the investigation of 5-Fluoro-4-thio-2'-deoxyuridylate's potential use in combination with other drugs, and the exploration of 5-Fluoro-4-thio-2'-deoxyuridylate's anti-inflammatory properties. Additionally, 5-Fluoro-4-thio-2'-deoxyuridylate's potential use in the treatment of viral infections warrants further investigation.
Synthesis Methods
5-Fluoro-4-thio-2'-deoxyuridylate is synthesized by reacting 5-fluoro-2'-deoxyuridine (FdU) with thiourea in the presence of a catalyst. The reaction yields 5-Fluoro-4-thio-2'-deoxyuridylate as a white powder. The purity of the compound can be increased by recrystallization or chromatography.
Scientific Research Applications
5-Fluoro-4-thio-2'-deoxyuridylate has been extensively studied for its anticancer properties. It has been used in combination with other drugs for the treatment of various types of cancer, including colon, breast, and lung cancer. 5-Fluoro-4-thio-2'-deoxyuridylate has also been studied for its potential use in the treatment of viral infections, such as HIV and hepatitis B.
properties
CAS RN |
114319-04-9 |
|---|---|
Product Name |
5-Fluoro-4-thio-2'-deoxyuridylate |
Molecular Formula |
C9H12FN2O7PS |
Molecular Weight |
342.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H12FN2O7PS/c10-4-2-12(9(14)11-8(4)21)7-1-5(13)6(19-7)3-18-20(15,16)17/h2,5-7,13H,1,3H2,(H,11,14,21)(H2,15,16,17)/t5-,6+,7+/m0/s1 |
InChI Key |
VLTZYBAOAJCYLU-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=S)NC2=O)F)COP(=O)(O)O)O |
Other CAS RN |
114319-04-9 |
synonyms |
4-thio-5-FdUMP 4-thio-5-fluoro-dUMP 5-fluoro-4-thio-2'-deoxyuridine 5'-monophosphate 5-fluoro-4-thio-2'-deoxyuridylate 5-fluoro-4-thio-2'-dUMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




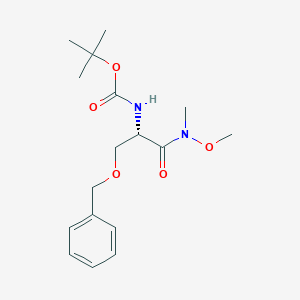
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
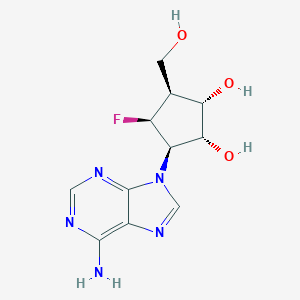
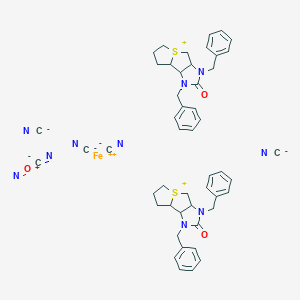
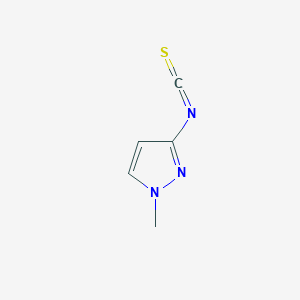
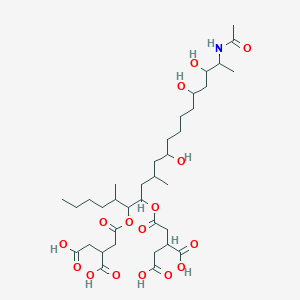
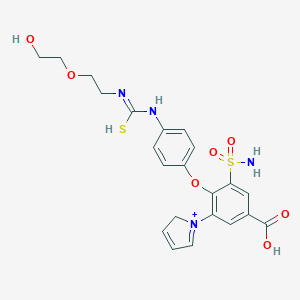
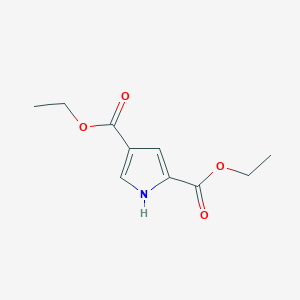
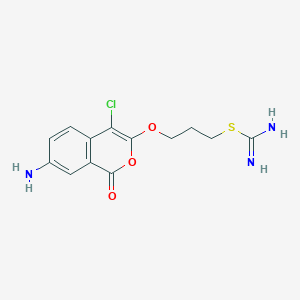
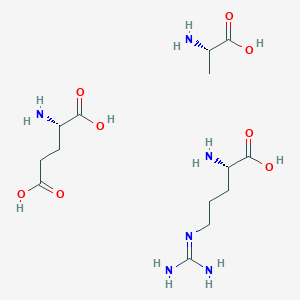
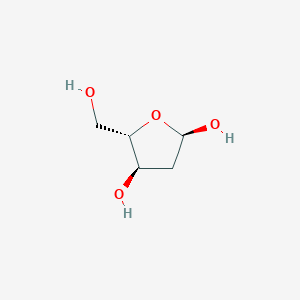
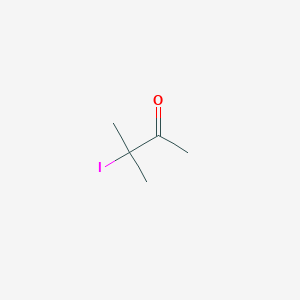
![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)